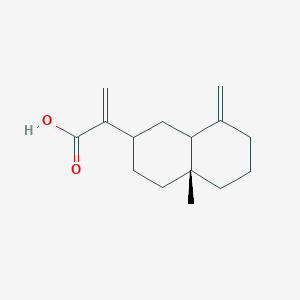
Costic acid; Costus acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Costic acid: is a sesquiterpene phytoalexin, a type of naturally occurring compound that plants produce in response to pathogen attackThe IUPAC name for beta-Costic acid is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid .
準備方法
Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .
化学反応の分析
Beta-Costic acid undergoes various types of chemical reactions, including:
Oxidation: The primary method for synthesizing beta-Costic acid involves the oxidation of beta-selinene.
Reduction: While specific reduction reactions for beta-Costic acid are less documented, it is likely that it can undergo reduction under appropriate conditions.
Substitution: Beta-Costic acid can participate in substitution reactions, particularly involving its carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Beta-Costic acid has garnered significant attention for its various scientific research applications:
Chemistry: It is studied for its unique sesquiterpene structure and potential for synthetic applications.
Biology: Beta-Costic acid exhibits phytoalexin properties, helping plants defend against pathogens.
作用機序
The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .
類似化合物との比較
Beta-Costic acid is often compared with other sesquiterpene phytoalexins, such as alpha-Costic acid and beta-Selinene. While alpha-Costic acid also exhibits significant acaricidal activity, beta-Costic acid is unique in its dual activity against both Varroa destructor and Trypanosoma cruzi . Other similar compounds include eudesmane sesquiterpenoids, which share a similar structural framework but may differ in their specific biological activities .
Conclusion
Beta-Costic acid is a versatile and biologically active compound with significant potential in various scientific fields. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a compound of great interest for further research and development.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1 |
InChIキー |
UJQGVDNQDFTTLZ-SSDMNJCBSA-N |
異性体SMILES |
C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
正規SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















